molecular formula C16H22ClN5O3S B2385876 3-chloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide CAS No. 1207002-63-8

3-chloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2385876
CAS No.: 1207002-63-8
M. Wt: 399.89
InChI Key: JETIXFGNWOXNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H22ClN5O3S and its molecular weight is 399.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “3-chloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methoxybenzenesulfonamide” are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets. Other molecules present in the environment could compete with the compound for its targets, potentially affecting its efficacy.

Properties

IUPAC Name

3-chloro-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O3S/c1-11-9-15(22(2)3)21-16(20-11)18-7-8-19-26(23,24)12-5-6-14(25-4)13(17)10-12/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETIXFGNWOXNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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